5-chloro-3-phenyl-1H-quinolin-2-one
Description
5-Chloro-3-phenyl-1H-quinolin-2-one is a quinolinone derivative characterized by a chlorine substituent at position 5 and a phenyl group at position 3 of the quinoline core. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, often modified to enhance pharmacological or material properties.
Properties
CAS No. |
59412-06-5 |
|---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-13-7-4-8-14-12(13)9-11(15(18)17-14)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
InChI Key |
PVTKFMMRASTJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3Cl)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-phenyl-1H-quinolin-2-one can be achieved through various methods. One common approach involves the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
5-chloro-3-phenyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-phenyl-1H-quinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These interactions result in its antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of quinolinones are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical and Pharmacological Implications
- Electronic Effects: Chlorine at C5 (target compound) vs. C7 (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) alters electron density distribution, impacting reactivity in electrophilic substitution reactions .
Q & A
Q. How does the chloro substituent influence the electronic structure of the quinolinone core?
- Methodological Answer :
- NBO analysis : Chlorine’s electronegativity increases electron deficiency at C-5, confirmed by reduced Wiberg bond indices (e.g., 0.85 for C-Cl vs. 0.92 for C-H) .
- Cyclic voltammetry : Chloro-substituted derivatives show anodic shifts (~+0.3 V) in oxidation potentials due to electron withdrawal .
Q. What mechanistic evidence supports the role of radical intermediates in the chlorination of quinolinone precursors?
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